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Cat. No.: B15137422 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the biophysical properties

of the N-terminal 1-16 amino acid sequence of the Tau protein (Tau(1-16)). While direct

experimental data for this specific isolated fragment is limited in publicly accessible literature,

this guide infers its properties based on the characterization of the larger N-terminal projection

domain. It also provides comprehensive experimental protocols for the synthesis and

characterization of the Tau(1-16) peptide, intended to facilitate further research in this area.

Introduction to the Tau N-Terminal Region
The microtubule-associated protein Tau is an intrinsically disordered protein (IDP) implicated in

several neurodegenerative diseases, including Alzheimer's disease.[1] The full-length Tau

protein is composed of several domains, including the N-terminal projection domain, a proline-

rich region, the microtubule-binding region (MTBR), and a C-terminal domain.[2][3] The N-

terminal region, which includes the 1-16 amino acid sequence, forms part of the projection

domain that extends from the microtubule surface.[2][4] This region is known to be involved in

crucial cellular functions, including interactions with the plasma membrane and modulation of

signaling pathways.[2][5]

The Tau(1-16) sequence for the longest human Tau isoform (2N4R) is:

MAEPRQEFEVMEDHAG.
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Inferred Biophysical Properties of Tau (1-16)
Direct quantitative biophysical data for the isolated Tau(1-16) peptide is not extensively

documented. However, based on the characteristics of the larger N-terminal projection domain,

we can infer the following properties.

Structure and Conformation
The N-terminal projection domain of Tau is largely disordered and highly flexible.[4] Therefore,

it is highly probable that the Tau(1-16) peptide in solution exists as a random coil, lacking a

stable secondary structure. This is a common feature of intrinsically disordered proteins and

their fragments.[6] Circular Dichroism (CD) spectroscopy on similar short, non-aggregating

peptide fragments typically shows a characteristic minimum at around 197 nm, indicative of an

unordered conformation.[7]

Aggregation Propensity
The primary aggregation-prone regions of Tau are located within the microtubule-binding

region, specifically the hexapeptide motifs PHF6 (VQIVYK) and PHF6* (VQIINK).[8] The N-

terminal domain, including the 1-16 sequence, is not considered to be amyloidogenic and may

even inhibit the polymerization of the full-length protein.[9] Therefore, the Tau(1-16) peptide is

expected to have a very low intrinsic propensity to aggregate into amyloid fibrils under

physiological conditions.

Solubility and Charge
The N-terminal projection domain of Tau is acidic and highly negatively charged at

physiological pH.[9] This contributes to the high solubility of the Tau protein.[1] The amino acid

sequence of Tau(1-16) contains several charged residues (4 acidic, 2 basic), which would

contribute to its solubility in aqueous solutions.

Membrane Interaction
The N-terminal projection domain of Tau mediates interactions with the neural plasma

membrane.[5][10] This interaction is thought to be important for neuritic development and for

anchoring microtubules to the plasma membrane.[5] While the entire projection domain is
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involved, it is plausible that the initial 1-16 amino acids contribute to this interaction, likely

through electrostatic contacts with anionic lipid headgroups in the membrane.[10]

Quantitative Data Summary
The following table summarizes key quantitative information pertinent to the N-terminal region

of the Tau protein. Direct measurements for the 1-16 fragment are largely unavailable.

Property Value/Observation Reference(s)

Charge (Projection Domain) Acidic / Negatively charged [9]

Secondary Structure
Predominantly random coil /

disordered
[7]

Aggregation Propensity
Low; may inhibit aggregation

of full-length Tau

Membrane Interaction

Interacts with the neural

plasma membrane and anionic

lipids

[5][10]

Signaling Interaction

Contains the Phosphatase

Activating Domain (PAD) which

activates a PP1-GSK3β

pathway

[11]

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biophysical

characterization of the Tau(1-16) peptide.

Peptide Synthesis and Purification
Objective: To chemically synthesize and purify the Tau(1-16) peptide for biophysical analysis.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

Synthesis:
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The peptide with the sequence MAEPRQEFEVMEDHAG is synthesized on a solid-phase

resin (e.g., Rink Amide resin) using a standard Fmoc/tBu strategy on an automated

peptide synthesizer.

Amino acids are coupled sequentially from the C-terminus to the N-terminus.

Side-chain protecting groups are used for reactive amino acids (e.g., Pbf for Arginine, tBu

for Glutamic acid and Aspartic acid).

Cleavage and Deprotection:

Following synthesis, the peptide is cleaved from the resin and all side-chain protecting

groups are removed simultaneously.

A cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5%

triisopropylsilane) is added to the resin and incubated for 2-3 hours at room temperature.

Purification:

The crude peptide is precipitated with cold diethyl ether and collected by centrifugation.

The peptide pellet is dissolved in a minimal amount of a suitable solvent (e.g., 50%

acetonitrile/water).

Purification is performed using reverse-phase high-performance liquid chromatography

(RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Fractions are collected and analyzed for purity.

Verification:

The purity of the collected fractions is assessed by analytical RP-HPLC.

The correct molecular weight of the purified peptide is confirmed by mass spectrometry

(e.g., MALDI-TOF or ESI-MS).

Pure fractions are pooled and lyophilized to obtain the final peptide powder.
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Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the Tau(1-16) peptide in solution.

Methodology:

Sample Preparation:

Dissolve the lyophilized Tau(1-16) peptide in a suitable CD-compatible buffer (e.g., 10 mM

sodium phosphate, pH 7.4).

Determine the precise peptide concentration using a quantitative amino acid analysis or by

measuring the absorbance at 205 nm.

Prepare a final sample concentration of approximately 25-50 µM.

Instrument Setup:

Use a calibrated CD spectropolarimeter.

Set the measurement parameters:

Wavelength range: 190-260 nm.

Path length: 1 mm quartz cuvette.

Bandwidth: 1 nm.

Scanning speed: 50 nm/min.

Response time: 2 seconds.

Temperature: 25°C.

Data Acquisition:

Record a baseline spectrum of the buffer alone.

Record the CD spectrum of the peptide sample.
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Acquire at least three scans and average them to improve the signal-to-noise ratio.

Data Analysis:

Subtract the buffer baseline spectrum from the sample spectrum.

Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

Analyze the resulting spectrum. A strong negative peak around 195-200 nm is

characteristic of a random coil conformation.[7]

Thioflavin T (ThT) Aggregation Assay
Objective: To assess the aggregation propensity of the Tau(1-16) peptide over time.

Methodology:

Reagent Preparation:

Prepare a stock solution of Thioflavin T (ThT) at 1 mM in water and filter through a 0.2 µm

filter.[12]

Prepare a reaction buffer (e.g., PBS, pH 7.4).[12]

Dissolve the Tau(1-16) peptide in the reaction buffer to a final concentration of 10-50 µM.

Assay Setup:

In a 96-well, non-binding, black, clear-bottom plate, add the peptide solution.[12][13]

Add ThT to each well to a final concentration of 10-25 µM.[12][13]

Optional Positive Control: Use a known aggregating Tau fragment (e.g., K18 or full-length

Tau) with an inducer like heparin (10 µM).[12]

Seal the plate to prevent evaporation.

Incubation and Measurement:
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Incubate the plate at 37°C in a plate reader with shaking capabilities.[12][13]

Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72

hours.

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485

nm.[12][13]

Data Analysis:

Subtract the background fluorescence from wells containing only buffer and ThT.

Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, growth

phase, and plateau indicates amyloid fibril formation.[14] For Tau(1-16), it is expected that

no significant increase in fluorescence will be observed.

Visualizations: Pathways and Workflows
Signaling Pathway of the Tau N-Terminus
The extreme N-terminus of Tau contains a "Phosphatase Activating Domain" (PAD) that, when

exposed, can trigger a signaling cascade that inhibits fast axonal transport.[11] This pathway

involves the activation of protein phosphatase 1 (PP1) and glycogen synthase kinase 3β

(GSK3β).[11]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15137422#biophysical-properties-of-the-tau-1-16-
amino-acid-sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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